SPDP-PEG4-NHS ester

Catalog No.
S543659
CAS No.
M.F
C23H33N3O9S2
M. Wt
559.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDP-PEG4-NHS ester

Product Name

SPDP-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C23H33N3O9S2

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27)

InChI Key

QTVBGVZVUCIFAH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SPDP-PEG4-NHS ester

The exact mass of the compound SPDP-PEG4-NHS ester is 559.1658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPDP-PEG4-NHS ester (CAS 1334177-95-5) is a specialized heterobifunctional crosslinker engineered with an amine-reactive N-hydroxysuccinimide (NHS) ester, a sulfhydryl-reactive 2-pyridyldithio group, and a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. This architecture enables the formation of reversible, disulfide-linked bioconjugates while significantly outperforming traditional aliphatic linkers in maintaining the aqueous solubility of modified proteins. Commercially valued in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and cleavable protein complexes, the PEG4 spacer provides a precise 25.7 Å distance between conjugated entities, optimizing steric accessibility without excessive hydrodynamic expansion .

Generic substitution with standard aliphatic SPDP or LC-SPDP frequently compromises procurement and manufacturing workflows by inducing protein aggregation, particularly when high molar substitution ratios are targeted. The hydrophobic nature of non-PEGylated linkers drives non-specific hydrophobic interactions, leading to irreversible precipitation of high-value biologicals. Conversely, substituting with non-cleavable alternatives like SMCC or Sulfo-SMCC fundamentally alters the functional profile, forming stable thioether bonds that prevent the glutathione-mediated intracellular release critical for ADC and PROTAC efficacy. Furthermore, utilizing longer PEG variants (e.g., PEG12-SPDP) extends the spacer arm to 54.1 Å, which can negatively alter the pharmacokinetic clearance rates and binding kinetics of the final conjugate [1].

Spacer Length Optimization for Steric Relief

The physical distance between reactive groups is a critical parameter in bioconjugation, dictating the ability of two bulky macromolecules to interact without steric clashing. SPDP-PEG4-NHS ester provides a calibrated spacer arm length of 25.7 Å. In direct comparison, standard SPDP offers a highly restrictive 6.8 Å spacer, which often leads to poor conjugation efficiency between large globular proteins. While PEG12-SPDP provides a 54.1 Å spacer, this excessive length can increase the hydrodynamic radius of the conjugate, potentially accelerating in vivo clearance. The 25.7 Å dimension of the PEG4 variant represents an optimal procurement choice for balancing steric relief with a compact conjugate architecture .

Evidence DimensionSpacer arm length
Target Compound Data25.7 Å (PEG4-SPDP)
Comparator Or Baseline6.8 Å (Standard SPDP) and 54.1 Å (PEG12-SPDP)
Quantified Difference3.7-fold increase over standard SPDP; 52% shorter than PEG12-SPDP
ConditionsMolecular geometry calculations for commercially available crosslinkers

Allows buyers to select the exact spatial geometry needed to maximize conjugation yield between sterically hindered proteins without altering pharmacokinetics.

Hydrophilicity and Conjugate Solubility Protection

A primary failure mode in bioconjugation workflows utilizing traditional aliphatic linkers is the precipitation of the modified protein intermediate. SPDP-PEG4-NHS ester incorporates a highly hydrophilic tetraethylene glycol (PEG4) chain that masks the hydrophobicity of the attached payload or crosslinker core. Compared to LC-SPDP, which relies on a purely hydrocarbon spacer (15.7 Å) and frequently causes measurable protein aggregation at substitution ratios greater than 3-4 linkers per molecule, the PEG4 variant maintains the aqueous solubility of the conjugate even at higher molar excesses. This solubility retention directly translates to higher recoverable yields during the desalting and purification phases[1].

Evidence DimensionConjugate aqueous solubility retention
Target Compound DataHigh solubility retention due to hydrophilic PEG4 spacer
Comparator Or BaselineLC-SPDP (hydrophobic hydrocarbon spacer)
Quantified DifferencePrevention of aggregation at high substitution ratios
ConditionsProtein modification in standard aqueous buffers (e.g., PBS-EDTA)

Prevents the costly loss of expensive antibodies or recombinant proteins due to irreversible precipitation during the conjugation workflow.

Controlled Intracellular Payload Release

For applications requiring the targeted release of a payload—such as ADCs or cleavable probes—the chemical nature of the crosslink is paramount. SPDP-PEG4-NHS ester forms a disulfide bond that is stable in systemic circulation but rapidly cleaved in the highly reducing environment of the cytosol (which contains 1-10 mM glutathione) or by the addition of reducing agents like DTT. If a buyer were to substitute this with a widely used amine-to-sulfhydryl crosslinker like SMCC, the resulting thioether bond would be entirely non-cleavable under physiological reducing conditions. This fundamental mechanistic difference dictates whether a conjugated therapeutic or probe can successfully detach from its carrier post-internalization .

Evidence DimensionBond cleavability under reducing conditions
Target Compound DataRapidly cleaved via disulfide reduction (e.g., via DTT or intracellular glutathione)
Comparator Or BaselineSMCC / Sulfo-SMCC (0% cleavage under identical reducing conditions)
Quantified DifferenceComplete vs. zero payload release via reduction
ConditionsCytosolic reducing environment or standard DTT/TCEP in vitro assays

Essential for procurement in ADC and PROTAC development where therapeutic efficacy relies entirely on the successful intracellular liberation of the active molecule.

Antibody-Drug Conjugate (ADC) Development

Ideal for synthesizing cleavable ADCs where the payload must be released inside the target cell via glutathione-mediated disulfide reduction, and where maintaining antibody solubility during high-DAR (Drug-to-Antibody Ratio) conjugation is critical.

Reversible Protein-Protein Crosslinking

Best suited for structural biology or interaction studies requiring the temporary linkage of two sterically hindered proteins (utilizing the 25.7 Å spacer), followed by complex dissociation using mild reducing agents like DTT [1].

PROTAC and Heterobifunctional Degrader Synthesis

An excellent linker choice for assembling heterobifunctional degraders where a flexible, hydrophilic PEG4 chain is needed to bridge the E3 ligase ligand and the target protein ligand without compromising the aqueous solubility of the final molecule .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

559.16582199 Da

Monoisotopic Mass

559.16582199 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types